molecular formula C14H19NO3 B4812739 6-[(2-Phenylacetyl)amino]hexanoic acid

6-[(2-Phenylacetyl)amino]hexanoic acid

Cat. No.: B4812739
M. Wt: 249.30 g/mol
InChI Key: BTDJPHNTWHKTNT-UHFFFAOYSA-N
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Description

6-[(2-Phenylacetyl)amino]hexanoic acid is a biochemical research compound that features a 6-aminohexanoic acid (Ahx) backbone modified with a phenylacetyl group. The Ahx moiety is a well-characterized ω-amino acid known for its flexible, hydrophobic 6-carbon chain, which frequently serves as a molecular spacer or linker in the design of various biologically active structures . This structure is synthetically valuable, as the carboxylic acid and amide functional groups provide potential sites for further chemical conjugation. While the specific biological activity profile of 6-[(2-Phenylacetyl)amino]hexanoic acid is a subject of ongoing research, its molecular architecture suggests potential utility as a building block in medicinal chemistry and chemical biology. Researchers are investigating similar compounds for a range of applications, including their potential role as intermediates in the synthesis of more complex molecules, such as histone deacetylase (HDAC) inhibitors explored in pharmaceutical research . The phenylacetyl group, a common motif in bioactive molecules, may contribute to the compound's interaction with hydrophobic pockets in protein targets. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-[(2-phenylacetyl)amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13(11-12-7-3-1-4-8-12)15-10-6-2-5-9-14(17)18/h1,3-4,7-8H,2,5-6,9-11H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDJPHNTWHKTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Phenylacetyl)amino]hexanoic acid typically involves the reaction of hexanoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of hexanoic acid and the phenylacetyl group. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

On an industrial scale, the production of 6-[(2-Phenylacetyl)amino]hexanoic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[(2-Phenylacetyl)amino]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-Phenylacetyl)amino]hexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(2-Phenylacetyl)amino]hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit enzymes such as plasminogen activators, which play a role in fibrinolysis. By binding to these enzymes, the compound prevents the conversion of plasminogen to plasmin, thereby reducing the breakdown of fibrin clots. This mechanism is particularly useful in controlling excessive bleeding .

Comparison with Similar Compounds

6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic Acid

  • Structure: Features a phenoxyacetyl group (-OCH₂CO-) substituted with methyl groups at the 3- and 5-positions of the phenyl ring.
  • Synthesis: Prepared via reaction of 3,5-dimethylphenoxyacetic acid chloride with 6-aminohexanoic acid, yielding 95% product with high efficiency .
  • Key Differences: The phenoxyacetyl group introduces ether and methyl substituents, enhancing hydrophobicity compared to the phenylacetyl group. The methyl groups may sterically hinder interactions in biological systems.

6-[(4-Chlorobenzoyl)amino]hexanoic Acid

  • Structure : Contains a 4-chlorobenzoyl (-COC₆H₄Cl) substituent.
  • Molecular Weight: 269.72 g/mol (C₁₃H₁₆ClNO₃).
  • Properties: The electron-withdrawing chlorine atom increases the amide bond’s stability and acidity (pKa ~4–5 for the carboxylic acid).

6-(2-Phenyl-ethenesulfonylamino)-hexanoic Acid

  • Structure : Incorporates a sulfonamide (-SO₂NH-) linked to a styryl (CH₂=CH-Ph) group.
  • Molecular Weight: 297.37 g/mol (C₁₄H₁₉NO₄S).
  • Key Differences : Sulfonamides are more acidic (pKa ~1–2) than carboxamides, affecting solubility and hydrogen-bonding capacity. The conjugated double bond may confer UV/Vis activity for analytical detection .

6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic Acid

  • Structure : Tosyl (p-toluenesulfonyl, -SO₂C₆H₄CH₃) substituent.
  • Applications : Used as a lubricant additive, indicating thermal stability and surfactant properties. The sulfonyl group enhances resistance to hydrolysis compared to amides .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Groups pKa (Carboxylic Acid)
6-[(2-Phenylacetyl)amino]hexanoic acid C₁₄H₁₉NO₃ 249.31 Phenylacetyl amide Carboxylic acid, amide ~4.5–5.0
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic acid C₁₆H₂₁NO₄ 291.34 Phenoxyacetyl amide Carboxylic acid, ether ~4.0–4.5
6-[(4-Chlorobenzoyl)amino]hexanoic acid C₁₃H₁₆ClNO₃ 269.72 Chlorobenzoyl amide Carboxylic acid, halogen ~3.8–4.2
6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid C₁₄H₁₉NO₄S 297.37 Styryl sulfonamide Carboxylic acid, sulfonamide ~1.0–2.0

Q & A

Q. How can researchers optimize the synthesis of 6-[(2-Phenylacetyl)amino]hexanoic acid for improved yield and purity?

Synthesis optimization requires systematic variation of reaction parameters. For analogous hexanoic acid derivatives, key steps include:

  • Coupling conditions : Use of carbodiimide-based reagents (e.g., EDC or DCC) for amide bond formation between 2-phenylacetic acid and 6-aminohexanoic acid. Reaction temperatures between 0–25°C and anhydrous solvents (e.g., DMF or DCM) are typical .
  • Protection/deprotection : If competing functional groups exist, employ tert-butoxycarbonyl (BOC) or fluorenylmethyloxycarbonyl (FMOC) groups for amino protection, followed by acidic deprotection (e.g., TFA for BOC) .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures can isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are recommended for structural characterization of 6-[(2-Phenylacetyl)amino]hexanoic acid?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm the phenylacetyl group (aromatic protons at δ 7.2–7.5 ppm) and hexanoic acid backbone (α-proton near δ 2.3 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) or TOF-MS can verify molecular weight (calculated for C14H19NO3C_{14}H_{19}NO_3: 249.3 g/mol) .
  • Infrared Spectroscopy (IR) : Detect characteristic peaks for amide (1650–1680 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) groups .

Q. How can solubility and stability of this compound be assessed for in vitro studies?

  • Solubility profiling : Test in buffers (pH 2–12), DMSO, or ethanol using UV-Vis spectroscopy or nephelometry. For low solubility, consider ester derivatives (e.g., ethyl esters) or salt forms (sodium/potassium) .
  • Stability assays : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in proposed reaction mechanisms for derivatives of 6-[(2-Phenylacetyl)amino]hexanoic acid?

  • Kinetic studies : Compare experimental data (e.g., reaction rates, intermediate formation) with theoretical models. For example, hexanoic acid ketonization involves anhydride intermediates rather than β-keto acids, as shown via 1H^1H-NMR tracking .
  • Computational modeling : Use DFT calculations (e.g., Gaussian or ORCA) to evaluate transition states and activation energies for amide bond formation or decarboxylation pathways .

Q. What strategies are effective for studying interactions between 6-[(2-Phenylacetyl)amino]hexanoic acid and biological targets?

  • Enzyme inhibition assays : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-linked peptides). Measure IC50 values and validate via Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify binding kinetics (ka, kd) with proteins like albumin or receptors .

Q. How can computational tools predict the pharmacokinetic properties of this compound?

  • ADMET modeling : Use SwissADME or ADMETlab to predict absorption (LogP, TPSA), metabolism (CYP450 interactions), and toxicity (Ames test alerts). For hexanoic acid derivatives, moderate LogP (~2.5) suggests good membrane permeability but potential hepatic clearance .
  • Molecular docking : Autodock Vina or Schrödinger can simulate binding to targets (e.g., PPARγ or COX-2) using crystal structures from the PDB (e.g., 7C3 for aminohexanoic acid analogs) .

Methodological Notes

  • Contradictions in data : For conflicting solubility or reactivity results, repeat experiments under inert atmospheres (N2/Ar) to rule out oxidation. Cross-validate using orthogonal techniques (e.g., NMR + XRD) .
  • Advanced derivatives : To enhance bioavailability, synthesize prodrugs (e.g., morpholinyl or piperidinyl esters) via Eschweiler-Clarke methylation or alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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